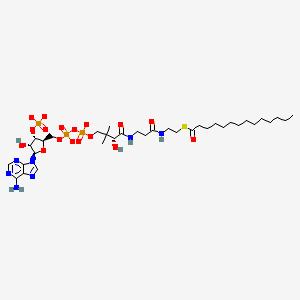

myristoyl-CoA(4-)

Description

Structure

2D Structure

Properties

Molecular Formula |

C35H58N7O17P3S-4 |

|---|---|

Molecular Weight |

973.9 g/mol |

IUPAC Name |

[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[(3R)-3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-(2-tetradecanoylsulfanylethylamino)propyl]amino]butoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] phosphate |

InChI |

InChI=1S/C35H62N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-26(44)63-19-18-37-25(43)16-17-38-33(47)30(46)35(2,3)21-56-62(53,54)59-61(51,52)55-20-24-29(58-60(48,49)50)28(45)34(57-24)42-23-41-27-31(36)39-22-40-32(27)42/h22-24,28-30,34,45-46H,4-21H2,1-3H3,(H,37,43)(H,38,47)(H,51,52)(H,53,54)(H2,36,39,40)(H2,48,49,50)/p-4/t24-,28-,29-,30+,34-/m1/s1 |

InChI Key |

DUAFKXOFBZQTQE-QSGBVPJFSA-J |

Isomeric SMILES |

CCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)([O-])OP(=O)([O-])OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)([O-])[O-])O |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)([O-])[O-])O |

Synonyms |

coenzyme A, tetradecanoyl- myristoyl-CoA myristoyl-coenzyme A S-tetradecanoyl-coenzyme A tetradecanoyl-CoA |

Origin of Product |

United States |

Myristoyl Coa 4 Metabolism and Biosynthesis

Pathways of Myristoyl-CoA(4-) Generation

The cellular pool of myristoyl-CoA(4-) is maintained through three principal mechanisms: de novo synthesis from smaller precursor molecules, activation of exogenous or pre-existing myristic acid, and the breakdown of longer fatty acyl-CoAs.

De novo synthesis of fatty acids is a fundamental anabolic process occurring in the cytoplasm of many organisms, including mammals and yeast. This pathway constructs fatty acids from acetyl-CoA, which is primarily derived from carbohydrate metabolism. The process is catalyzed by a multi-enzyme complex known as fatty acid synthase (FAS).

The synthesis begins with the carboxylation of acetyl-CoA to malonyl-CoA, a reaction catalyzed by acetyl-CoA carboxylase (ACC). Malonyl-CoA serves as the two-carbon donor for the elongating fatty acid chain. The FAS complex then orchestrates a repeating four-step cycle of condensation, reduction, dehydration, and another reduction to extend the acyl chain by two carbons in each cycle.

The final chain length of the synthesized fatty acid is determined by the chain-terminating activity of the thioesterase (TE) domain of the FAS complex. While the predominant product of mammalian FAS is palmitic acid (C16:0), the TE domain possesses a degree of substrate specificity that can lead to the release of shorter-chain fatty acids, including myristic acid (C14:0). The relative production of different chain lengths can be influenced by factors such as tissue type and metabolic state. In some organisms, such as the African trypanosome, the fatty acid synthesis machinery is specialized to primarily produce myristate, which is essential for the synthesis of glycosylphosphatidylinositol (GPI) anchors for their surface glycoproteins. researchgate.netnih.gov Once synthesized, myristic acid is then activated to myristoyl-CoA.

Table 1: Key Enzymes in De Novo Fatty Acid Synthesis Leading to Myristate

| Enzyme/Complex | Function | Role in Myristoyl-CoA(4-) Generation |

| Acetyl-CoA Carboxylase (ACC) | Catalyzes the carboxylation of acetyl-CoA to malonyl-CoA. | Provides the two-carbon donor units for fatty acid elongation. |

| Fatty Acid Synthase (FAS) | A multi-enzyme complex that iteratively elongates the fatty acid chain. | Synthesizes the 14-carbon myristate chain. |

| Thioesterase (TE) Domain of FAS | Catalyzes the hydrolysis of the bond between the acyl chain and the acyl carrier protein (ACP), releasing the fatty acid. | Determines the final chain length; its specificity allows for the release of myristate. nih.govnih.gov |

Free fatty acids, whether taken up from the extracellular environment or generated intracellularly, must be activated to their CoA thioesters to participate in metabolic processes. This activation is an ATP-dependent reaction catalyzed by a family of enzymes called acyl-CoA synthetases (ACSs).

The activation occurs in a two-step process. First, the fatty acid reacts with ATP to form an acyl-adenylate intermediate and pyrophosphate. Second, the sulfhydryl group of coenzyme A attacks the acyl-adenylate, forming the fatty acyl-CoA thioester and releasing AMP.

In mammals, the long-chain acyl-CoA synthetase (ACSL) family comprises several isoforms with distinct tissue distributions and substrate specificities. researchgate.netyoutube.com These enzymes play crucial roles in directing fatty acids toward specific metabolic fates, such as β-oxidation or incorporation into complex lipids.

ACSL3: While involved in the activation of a broad range of long-chain fatty acids, ACSL3's specific activity towards myristic acid contributes to the cellular myristoyl-CoA pool.

ACSL4: This isoform exhibits a preference for polyunsaturated fatty acids like arachidonic acid. youtube.comwikipedia.org However, it can also activate saturated fatty acids, including myristic acid, thereby contributing to the biosynthesis of myristoyl-CoA. Studies have shown that ACSL4 can regulate the levels of myristoyl-CoA in certain cancer cell lines. nih.gov

The budding yeast Saccharomyces cerevisiae possesses a set of fatty acid activation (FAA) genes that encode acyl-CoA synthetases with varying substrate preferences and subcellular localizations. nih.govresearchgate.netnih.gov

Faa1p: This is the major long-chain acyl-CoA synthetase in yeast and is primarily responsible for activating imported myristate. nih.govresearchgate.net It exhibits a preference for fatty acids with chain lengths from C12:0 to C16:0. nih.gov Faa1p is crucial for providing myristoyl-CoA for protein N-myristoylation, especially when de novo fatty acid synthesis is inhibited. researchgate.net

Faa2p: Faa2p shows a broader substrate specificity, with a preference for medium-chain fatty acids (C9:0-C13:0). nih.gov Its overexpression can activate endogenous pools of myristic acid. researchgate.net

Faa3p: This enzyme has a preference for C16 and C18 fatty acids, and its myristoyl-CoA synthetase activity is significantly lower than that of Faa1p and Faa2p. nih.gov

Faa4p: Similar to Faa1p, Faa4p contributes to the activation of imported myristate, playing a role in maintaining the cellular myristoyl-CoA pools necessary for protein N-myristoylation. researchgate.net

Table 2: Substrate Preferences of Acyl-CoA Synthetases in Saccharomyces cerevisiae

| Enzyme | Preferred Substrates (Chain Length) | Role in Myristate Activation |

| Faa1p | C12:0 - C16:0 nih.gov | Major activator of imported myristate. nih.govresearchgate.net |

| Faa2p | C9:0 - C13:0 nih.gov | Can activate endogenous myristate pools. researchgate.net |

| Faa3p | C16 and C18 unsaturated fatty acids nih.gov | Minor role in myristate activation. nih.gov |

| Faa4p | Long-chain fatty acids | Contributes to the activation of imported myristate. researchgate.net |

Beta-oxidation is the primary catabolic pathway for fatty acids, occurring within the mitochondria and peroxisomes. This process involves the sequential cleavage of two-carbon units from the carboxyl end of a fatty acyl-CoA molecule, generating acetyl-CoA, FADH₂, and NADH. Myristoyl-CoA can be produced as an intermediate during the beta-oxidation of longer-chain fatty acids.

The beta-oxidation of palmitoyl-CoA (C16:0-CoA) provides a direct route for the generation of myristoyl-CoA (C14:0-CoA). One full cycle of beta-oxidation shortens the 16-carbon palmitoyl-CoA chain by two carbons, yielding one molecule of acetyl-CoA and one molecule of myristoyl-CoA. researchgate.netyoutube.comnih.gov

This cycle consists of four enzymatic reactions:

Acyl-CoA Dehydrogenase: This enzyme introduces a double bond between the α and β carbons of palmitoyl-CoA, forming trans-Δ²-enoyl-CoA and reducing FAD to FADH₂. For long-chain fatty acids, this step is catalyzed by very-long-chain acyl-CoA dehydrogenase (VLCAD).

Enoyl-CoA Hydratase: Water is added across the double bond, forming L-β-hydroxyacyl-CoA.

L-β-Hydroxyacyl-CoA Dehydrogenase: The hydroxyl group is oxidized to a keto group, generating β-ketoacyl-CoA and reducing NAD⁺ to NADH.

β-Ketoacyl-CoA Thiolase: A molecule of coenzyme A cleaves the β-ketoacyl-CoA, releasing a two-carbon acetyl-CoA unit and the 14-carbon myristoyl-CoA. nih.gov

These last three steps for long-chain fatty acids are catalyzed by the mitochondrial trifunctional protein. nih.govacs.org The resulting myristoyl-CoA can then enter subsequent rounds of beta-oxidation or be utilized in other metabolic pathways.

Table 3: Enzymatic Steps in the Conversion of Palmitoyl-CoA to Myristoyl-CoA

| Step | Enzyme | Substrate | Product(s) |

| 1. Dehydrogenation | Very-Long-Chain Acyl-CoA Dehydrogenase (VLCAD) | Palmitoyl-CoA | trans-Hexadec-2-enoyl-CoA, FADH₂ nih.gov |

| 2. Hydration | Enoyl-CoA Hydratase | trans-Hexadec-2-enoyl-CoA | (S)-3-Hydroxyhexadecanoyl-CoA nih.gov |

| 3. Dehydrogenation | 3-Hydroxyacyl-CoA Dehydrogenase | (S)-3-Hydroxyhexadecanoyl-CoA | 3-Oxopalmitoyl-CoA, NADH nih.gov |

| 4. Thiolysis | Ketoacyl-CoA Thiolase | 3-Oxopalmitoyl-CoA, Coenzyme A | Myristoyl-CoA, Acetyl-CoA nih.gov |

Beta-Oxidation of Longer Chain Fatty Acyl-CoAs

Involvement of Carnitine Palmitoyltransferase 1A (CPT1A)

Carnitine Palmitoyltransferase 1A (CPT1A) is a key enzyme in the metabolism of long-chain fatty acids, including myristoyl-CoA(4-). frontiersin.orgwikipedia.org Located on the outer mitochondrial membrane, CPT1A is the rate-limiting enzyme for the entry of long-chain fatty acids into the mitochondria for subsequent β-oxidation. frontiersin.orgahajournals.org It facilitates the transfer of the acyl group from a long-chain fatty acyl-CoA, such as myristoyl-CoA(4-), to carnitine, forming an acylcarnitine. wikipedia.org This conversion is essential because long-chain fatty acyl-CoAs cannot directly cross the inner mitochondrial membrane. wikipedia.org

The resulting myristoylcarnitine is then transported across the inner mitochondrial membrane by carnitine-acylcarnitine translocase (CACT). ahajournals.orgresearchgate.net Once inside the mitochondrial matrix, carnitine palmitoyltransferase II (CPT2) converts myristoylcarnitine back to myristoyl-CoA(4-), which can then enter the β-oxidation pathway. frontiersin.orgahajournals.org

The activity of CPT1A is subject to regulation, notably by malonyl-CoA, which acts as a natural inhibitor. frontiersin.orgnih.gov This regulatory mechanism helps to control the rate of fatty acid oxidation based on the cell's energy status. Deficiencies in CPT1A can lead to disorders of long-chain fatty acid oxidation, characterized by symptoms such as hypoketotic hypoglycemia and hepatic encephalopathy, particularly during periods of fasting when energy demands are high. frontiersin.orgmedlineplus.govnih.gov

| Enzyme/Transporter | Location | Function in Myristoyl-CoA(4-) Metabolism |

| Carnitine Palmitoyltransferase 1A (CPT1A) | Outer Mitochondrial Membrane | Catalyzes the conversion of myristoyl-CoA(4-) to myristoylcarnitine. frontiersin.orgwikipedia.org |

| Carnitine-Acylcarnitine Translocase (CACT) | Inner Mitochondrial Membrane | Transports myristoylcarnitine into the mitochondrial matrix. ahajournals.orgresearchgate.net |

| Carnitine Palmitoyltransferase II (CPT2) | Inner Mitochondrial Membrane (Matrix Side) | Converts myristoylcarnitine back to myristoyl-CoA(4-). frontiersin.orgahajournals.org |

Myristoyl-CoA(4-) Catabolism and Utilization

Beta-Oxidation to Shorter Chain Acyl-CoAs

Myristoyl-CoA(4-) undergoes catabolism primarily through the mitochondrial β-oxidation pathway. This process systematically shortens the fatty acyl chain by two carbons in each cycle, generating acetyl-CoA, NADH, and FADH2. jackwestin.com The β-oxidation of myristoyl-CoA(4-) to lauroyl-CoA (a 12-carbon acyl-CoA) represents the second pass through the β-oxidation spiral for a 14-carbon fatty acid. nih.govreactome.org

This pathway involves a sequence of four enzymatic reactions:

Dehydrogenation by an acyl-CoA dehydrogenase, introducing a double bond.

Hydration by enoyl-CoA hydratase, adding a water molecule across the double bond.

Dehydrogenation by 3-hydroxyacyl-CoA dehydrogenase, generating NADH.

Thiolytic cleavage by β-ketothiolase, which releases a molecule of acetyl-CoA and the shortened acyl-CoA (lauroyl-CoA in this case).

The acetyl-CoA produced can then enter the citric acid cycle for further oxidation and ATP production.

Desaturation Reactions (e.g., Δ9-Desaturase Activity)

Myristoyl-CoA(4-) can also be a substrate for desaturase enzymes, which introduce double bonds into the fatty acyl chain. A notable example is the action of Δ9-desaturase (also known as stearoyl-CoA desaturase), which converts myristoyl-CoA(4-) to myristoleoyl-CoA. nih.govresearchgate.net This reaction has an absolute requirement for a reduced pyridine nucleotide like NADH. nih.govebi.ac.uk

Studies have shown that the Δ9-desaturase enzyme that acts on myristoyl-CoA(4-) is the same enzyme that desaturates other fatty acyl-CoAs containing 14 to 18 carbon atoms. nih.govebi.ac.uk This enzyme is found in microsomal preparations and its activity can be influenced by various factors, including substrate concentration and the presence of inhibitors like stearyl-CoA and oleyl-CoA. nih.govebi.ac.uk In some organisms, such as Caenorhabditis elegans, Δ9-fatty acid desaturases act on myristoyl-CoA(4-) to produce monounsaturated fatty acids that are then used for the synthesis of polyunsaturated fatty acids. uniprot.orglipidmaps.org

De Novo Synthesis of Phosphatidylinositol

Myristoyl-CoA(4-) can be utilized in the de novo synthesis of phospholipids (B1166683), including phosphatidylinositol (PI). This process occurs at the endoplasmic reticulum. ucl.ac.ukmerckmillipore.com The synthesis of PI begins with the formation of phosphatidic acid (PA). ucl.ac.ukresearchgate.net PA is then converted to CDP-diacylglycerol (CDP-DG) by CDP-diacylglycerol synthase. ucl.ac.uk Finally, PI synthase catalyzes the reaction between CDP-DG and inositol to form phosphatidylinositol. ucl.ac.uk

Compartmentalization of Myristoyl-CoA(4-) Metabolism

The metabolism of myristoyl-CoA(4-) is spatially organized within the cell, with different steps of its synthesis, modification, and breakdown occurring in specific subcellular compartments.

Cytosolic Pool

The cytosolic pool of myristoyl-CoA(4-) represents a critical nexus for cellular acylation reactions, most notably N-myristoylation. This pool is characterized by its low concentration and rapid turnover, reflecting tight regulatory control to meet the demands of protein modification while preventing potential cytotoxicity from elevated levels of free fatty acyl-CoAs.

The primary consumer of cytosolic myristoyl-CoA is N-myristoyltransferase (NMT), an enzyme predominantly found in the soluble cytosolic fraction of the cell. nih.gov NMT catalyzes the covalent attachment of a myristoyl group from myristoyl-CoA to the N-terminal glycine (B1666218) residue of a specific subset of proteins. ocl-journal.orgnih.gov This modification is crucial for the biological function of these proteins, influencing their subcellular localization, membrane association, and involvement in signal transduction pathways. ocl-journal.orgnih.gov

The generation of myristoyl-CoA for this pool is catalyzed by acyl-CoA synthetases. Human myristoyl-CoA synthetase has been identified and partially purified, demonstrating a substrate preference for myristic acid. nih.gov Studies on the substrate specificities of both human myristoyl-CoA synthetase and NMT have revealed that both enzymes are well-suited to utilize myristic acid efficiently. nih.gov The binding affinity of NMT for myristoyl-CoA is remarkably high, with an estimated dissociation constant (Kd) of 14.7 nM, which is significantly lower than for other acyl-CoAs like acetyl-CoA (10.1 μM). nih.govresearchgate.net This high affinity is a key determinant of the enzyme's substrate specificity, ensuring that myristoylation proceeds efficiently even with low cytosolic concentrations of myristoyl-CoA. nih.govresearchgate.netacs.org

The regulation of the cytosolic myristoyl-CoA pool is multifactorial, involving the rates of myristic acid uptake, its activation to myristoyl-CoA, and its consumption by NMT and other metabolic pathways. researchgate.net The low intracellular concentration of myristoyl-CoA suggests that its availability can be a rate-limiting factor for N-myristoylation. ocl-journal.org The activity of cytosolic thioesterases, which can hydrolyze acyl-CoAs, may also play a role in modulating the size of this pool.

Table 1: Key Enzymes in the Metabolism of the Cytosolic Myristoyl-CoA(4-) Pool

| Enzyme | Abbreviation | Location | Function |

| Myristoyl-CoA Synthetase | - | Endoplasmic Reticulum, Outer Mitochondrial Membrane | Catalyzes the activation of myristic acid to myristoyl-CoA. |

| N-myristoyltransferase 1 & 2 | NMT1, NMT2 | Cytosol | Transfers the myristoyl group from myristoyl-CoA to the N-terminal glycine of target proteins. ocl-journal.org |

| Acyl-CoA Thioesterases | - | Cytosol | Hydrolyze myristoyl-CoA to myristic acid and Coenzyme A, regulating its concentration. |

Peroxisomal Involvement

Peroxisomes are metabolically active organelles that play a significant role in lipid metabolism, including the β-oxidation of specific fatty acids. While mitochondria are the primary site for the β-oxidation of short-, medium-, and most long-chain fatty acids, peroxisomes are specialized for the initial breakdown of very-long-chain fatty acids (VLCFAs) and branched-chain fatty acids. nih.govlibretexts.org

The peroxisomal β-oxidation pathway can contribute to the cellular metabolism of myristoyl-CoA(4-) indirectly by shortening longer fatty acids. VLCFAs undergo a series of β-oxidation cycles within the peroxisome, leading to the production of shorter-chain acyl-CoAs, including myristoyl-CoA, and acetyl-CoA. mdpi.com Unlike mitochondrial β-oxidation, the peroxisomal process is not a complete catabolic pathway for most fatty acids in mammals and typically ceases at medium-chain acyl-CoAs (e.g., octanoyl-CoA). nih.gov

The enzymatic machinery for β-oxidation in peroxisomes is distinct from that in mitochondria. The first step, the dehydrogenation of the acyl-CoA, is catalyzed by an acyl-CoA oxidase, which, in contrast to the mitochondrial acyl-CoA dehydrogenase, transfers electrons directly to oxygen, producing hydrogen peroxide (H₂O₂). libretexts.orgnih.gov The subsequent hydration and dehydrogenation steps are carried out by a multifunctional enzyme (L-bifunctional or D-bifunctional protein), and the final thiolytic cleavage is performed by a peroxisomal thiolase. mdpi.comnih.gov

Studies in the yeast Saccharomyces cerevisiae, where β-oxidation occurs exclusively in peroxisomes, have demonstrated the metabolism of myristic acid. oup.comoup.com In mammalian cells, while peroxisomes have the enzymatic capacity to act on myristoyl-CoA, their primary role is considered to be the chain-shortening of longer fatty acids. The resulting medium- and short-chain acyl-CoAs, including potentially myristoyl-CoA, can then be transported to the mitochondria for complete oxidation to CO₂ and water. The export of these acyl-CoAs from peroxisomes may occur after hydrolysis to free fatty acids or via carnitine-dependent transport mechanisms. mdpi.com

Table 2: Key Enzymes in Peroxisomal β-Oxidation Relevant to Myristoyl-CoA(4-) Metabolism

| Enzyme | Abbreviation | Function in Peroxisomal β-Oxidation | Substrate Specificity Includes |

| Acyl-CoA Oxidase | ACOX | Catalyzes the first, H₂O₂-producing, step of β-oxidation. nih.gov | Straight-chain and branched-chain acyl-CoAs. |

| L-Bifunctional Protein | L-PBE | Possesses enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities for straight-chain acyl-CoAs. mdpi.com | Dicarboxylic enoyl-CoAs. mdpi.com |

| D-Bifunctional Protein | D-PBE / MFP2 | Possesses enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities for branched-chain and very-long-chain acyl-CoAs. mdpi.com | Very-long-chain unsaturated fatty acids. mdpi.com |

| Peroxisomal Thiolase | ACAA1 / SCPx | Catalyzes the thiolytic cleavage of 3-ketoacyl-CoA to produce a shortened acyl-CoA and acetyl-CoA. mdpi.com | Straight-chain and branched-chain 3-ketoacyl-CoAs. |

Enzymatic Reactions and Catalytic Mechanisms Involving Myristoyl Coa 4

N-Myristoyltransferase (NMT) System

N-Myristoyltransferase (NMT) is the enzyme that catalyzes the transfer of a myristoyl group from myristoyl-CoA to the N-terminal glycine (B1666218) residue of a wide range of eukaryotic and viral proteins. cambridge.org This irreversible modification, known as N-myristoylation, plays a crucial role in protein-membrane interactions, signal transduction, and protein-protein interactions. cambridge.orgportlandpress.com

N-Myristoyltransferase is a monomeric enzyme and does not require any cofactors for its activity. atlasgeneticsoncology.org Structurally, NMT belongs to the GNAT (GCN5-related N-acetyltransferase) superfamily and possesses a characteristic saddle-shaped β-sheet flanked by α-helices. atlasgeneticsoncology.org The enzyme exhibits a pseudo-two-fold symmetry, with the N-terminal half primarily forming the binding site for myristoyl-CoA and the C-terminal half contributing the major portion of the peptide-binding site. atlasgeneticsoncology.org

The active site of NMT is a deep pocket that accommodates both the myristoyl-CoA and the N-terminal portion of the substrate peptide. nih.gov The binding site for myristoyl-CoA is highly specific, showing a strong preference for the 14-carbon myristoyl chain. atlasgeneticsoncology.org The active site can be characterized by the presence of two hydrophobic pockets, a hydrogen-bonding pocket, and both negatively and positively charged hydrogen-bonding pockets, which collectively contribute to substrate recognition and binding. nih.gov Comparative structural analyses of NMTs from various species, including Saccharomyces cerevisiae, Candida albicans, Homo sapiens, and Leishmania major, have revealed a high degree of conservation in the core fold and the residues within the active site. acs.org

The catalytic mechanism of NMT follows a sequential ordered Bi-Bi reaction. atlasgeneticsoncology.orgnih.govnih.gov This means that the binding of substrates and the release of products occur in a specific, defined order.

The catalytic cycle begins with the binding of myristoyl-CoA to the apoenzyme. portlandpress.comatlasgeneticsoncology.org This initial binding event induces a significant conformational change in the enzyme. portlandpress.comacs.org Specifically, the binding of the myristoyl group causes a disordered loop, known as the Ab loop, to adopt a more ordered conformation. acs.org This change exposes the peptide-binding pocket, making it accessible to the N-terminal glycine of the substrate protein. nih.govacs.org The binding of the peptide substrate to the NMT-myristoyl-CoA binary complex then forms a ternary complex. portlandpress.compnas.org This synergistic coupling between myristoyl-CoA binding and peptide binding is a key feature of the catalytic mechanism. acs.org

Within the active site, specific residues play crucial roles in catalysis. An "oxyanion hole," formed by the backbone amides of conserved phenylalanine and leucine (B10760876) residues (Phe170 and Leu171 in S. cerevisiae Nmt1p), is positioned to polarize the thioester carbonyl of the bound myristoyl-CoA. acs.orgmedwinpublishers.comrcsb.org This polarization facilitates the subsequent nucleophilic attack. The stabilization of the negative charge that develops on the carbonyl oxygen during the formation of the tetrahedral intermediate is critical for catalysis. taylorandfrancis.com

A key catalytic residue is the C-terminal carboxylate of the enzyme (Leu455 in S. cerevisiae Nmt1p). acs.orgnih.gov This residue is proposed to function as a general base, deprotonating the α-amino group of the N-terminal glycine of the peptide substrate. acs.orgnih.gov This deprotonation generates a potent nucleophile, the glycyl amine, which then attacks the polarized thioester carbonyl of myristoyl-CoA. mdpi.com This leads to the formation of a tetrahedral intermediate, which subsequently collapses to form the myristoylated peptide and coenzyme A (CoA). mdpi.com The reaction is completed by the sequential release of CoA followed by the myristoylated peptide. nih.govnih.gov

NMT exhibits a high degree of specificity for its substrates, particularly for myristoyl-CoA and the N-terminal sequence of the target protein.

An absolute requirement for N-myristoylation is the presence of a glycine residue at the N-terminus of the substrate protein. cambridge.orgportlandpress.comatlasgeneticsoncology.org This strict requirement is thought to be based on the unique flexibility of glycine, which lacks a side chain. cambridge.org This flexibility allows for the necessary rotation of the N-terminal amine to properly align for the nucleophilic attack on the thioester bond of myristoyl-CoA. cambridge.orgrcsb.org Any other amino acid with a β-substituent would likely hinder this critical rotation. cambridge.org While N-terminal glycine is the primary site, some studies have shown that NMT can also catalyze the myristoylation of internal lysine (B10760008) residues, although N-terminal glycine is strongly preferred. nih.gov

Substrate Specificity of NMT

Myristoylation of Lysine Residues

While N-myristoylation traditionally refers to the attachment of a myristoyl group to an N-terminal glycine, recent research has identified that myristoylation can also occur on the ε-amino group of internal lysine residues. nih.govontosight.ai This post-translational modification, known as lysine myristoylation, is catalyzed by the same N-myristoyltransferases (NMTs), NMT1 and NMT2, that are responsible for glycine myristoylation. uniprot.orgfrontiersin.orgresearchgate.net The proposed mechanism suggests that the peptide bond can rotate to position the lysine's ε-amine into the NMT's active site, which is typically occupied by the α-amine of a glycine residue. frontiersin.org

Unlike the irreversible nature of N-terminal glycine myristoylation, lysine myristoylation is a reversible process. nih.govfrontiersin.org Specific enzymes from the sirtuin family of NAD+-dependent deacetylases, namely SIRT2 and SIRT6, have been identified as "erasers" that can hydrolyze the myristoyl group from lysine residues. nih.govfrontiersin.orgpnas.orgnih.gov SIRT2, in particular, has been shown to have a catalytic efficiency for demyristoylation that is comparable to or even higher than its deacetylase activity. royalsocietypublishing.org This reversibility suggests that lysine myristoylation functions as a dynamic regulatory switch, controlling protein function in response to cellular signals.

This modification plays a significant role in protein localization and signal transduction. For instance, the dual myristoylation of ADP-ribosylation factor 6 (ARF6) on both its N-terminal glycine and a nearby lysine residue is crucial for maintaining its association with membranes during its GTPase cycle. nih.govuniprot.orguniprot.org Similarly, the reversible lysine myristoylation of the scaffolding protein gravin-α regulates its ability to target β-adrenergic receptors to specific membrane microdomains, thereby controlling downstream signaling pathways in adipocytes. pnas.orgnih.gov

The enzymes involved in the lysine myristoylation cycle are summarized below.

| Enzyme Family | Specific Enzymes | Role in Lysine Myristoylation |

| N-myristoyltransferases (NMTs) | NMT1, NMT2 | Catalyze the addition of the myristoyl group to lysine residues ("writers"). uniprot.orgfrontiersin.orgresearchgate.net |

| Sirtuins (SIRTs) | SIRT2, SIRT6, SIRT7 | Catalyze the removal of the myristoyl group from lysine residues ("erasers"). nih.govfrontiersin.orgpnas.orgnih.gov |

| Histone Deacetylases (HDACs) | HDAC11 | Catalyzes the demyristoylation of specific substrates like gravin-α. pnas.org |

Influence of Amino Acid Residues Beyond the N-terminus

The efficiency and specificity of myristoylation by N-myristoyltransferase (NMT) are not solely determined by the N-terminal glycine but are significantly influenced by the surrounding amino acid sequence. pnas.orgnih.gov Studies using synthetic peptides have established that structural information critical for the interaction between NMT and its substrate exists beyond the initial amino acids of the target protein. pnas.org

Key findings on the influence of downstream residues include:

Position 3: The amino acid at this position (in the sequence Met-Gly-X-X-X...) can act as a critical determinant between two different co-translational modifications: N-myristoylation and N-acetylation. researchgate.net Residues with smaller radii of gyration, such as Alanine, Serine, or Valine, tend to direct the protein towards N-myristoylation. researchgate.net

Position 5: This position exhibits strict amino acid requirements for substrate recognition by NMT. In one study, replacing an Alanine at position 5 with Aspartic acid completely abolished the peptide's ability to be myristoylated. Conversely, the presence of a Serine at this position was found to increase the substrate's binding affinity significantly. pnas.org

Position 6: The presence of a Serine at position 6 has been shown to be a major determinant for efficient protein N-myristoylation. researchgate.net

Basic Residues: The presence of basic amino acid residues, such as lysine, within the N-terminal region of a myristoylated protein can enhance its affinity for cellular membranes, working in concert with the myristoyl anchor. nih.gov

While much of the research has focused on the consensus sequence for glycine myristoylation, it is suggested that the three-dimensional structure of the substrate protein plays a regulatory role in lysine myristoylation, indicating that residues distant in the primary sequence but close in the folded protein can influence the modification. nih.gov For example, in the poliovirus, altering the amino acid adjacent to the N-terminal glycine affects myristoylation levels and has additional roles during viral infection, demonstrating that even subtle changes in the local sequence can have significant functional consequences. nih.gov

Myristoyl Acyl Carrier Protein Specific Thioesterase (C14ACP-TE)

Myristoyl Acyl Carrier Protein Specific Thioesterase (C14ACP-TE), also known as LuxD, is an enzyme belonging to the alpha/beta hydrolase family. ebi.ac.uk It is a key component of the fatty acid reductase (FAR) system in bioluminescent bacteria such as Vibrio harveyi. ebi.ac.ukkoreascience.kr The enzyme's primary function is to terminate fatty acid synthesis by catalyzing the hydrolysis of the thioester bond in myristoyl-acyl carrier protein (myristoyl-ACP) or myristoyl-CoA, releasing myristic acid. ebi.ac.uk

Enzyme Mechanism and Catalytic Triad (B1167595)

The catalytic activity of C14ACP-TE relies on a catalytic triad, a set of three coordinated amino acid residues in the enzyme's active site. wikipedia.org The crystal structure of the enzyme from Vibrio harveyi has identified this triad as being composed of Serine-114, Histidine-241, and Aspartate-211. ebi.ac.uknih.gov

The enzymatic mechanism for the hydrolysis of myristoyl-CoA proceeds as follows:

Nucleophile Activation : The Asp211 residue stabilizes His241 through hydrogen bonding, which in turn acts as a general base, abstracting a proton from the hydroxyl group of Ser114. This activates Ser114, making it a potent nucleophile. ebi.ac.uk

Nucleophilic Attack : The activated Ser114 attacks the thioester carbonyl carbon of the myristoyl-CoA substrate. ebi.ac.uk This leads to the formation of a transient tetrahedral intermediate. ebi.ac.uk

Intermediate Collapse : The intermediate collapses, and His241, now acting as a general acid, donates a proton to the sulfur atom of Coenzyme A. This facilitates the cleavage of the thioester bond, releasing CoA and forming a covalent acyl-enzyme intermediate. ebi.ac.uk

Hydrolysis/Acyl Transfer : The acyl-enzyme intermediate is then resolved, typically through hydrolysis, to release free myristic acid and regenerate the enzyme for another catalytic cycle. ebi.ac.uk

| Catalytic Triad Residue | Role in Catalysis |

| Serine-114 | Acts as the primary nucleophile, attacking the substrate's carbonyl carbon. ebi.ac.uknih.gov |

| Histidine-241 | Functions as a general acid-base catalyst, activating Ser114 and protonating the leaving group (CoA). ebi.ac.uk |

| Aspartate-211 | Orients and stabilizes the protonated state of His241, enhancing its basicity. ebi.ac.uk |

Role in Fatty Acid Reductase System

The C14ACP-TE enzyme plays a crucial role within the fatty acid reductase (FAR) multienzyme complex, which is responsible for synthesizing the long-chain aldehyde substrate required for the light-emitting reaction catalyzed by luciferase in bioluminescent bacteria. ebi.ac.ukkoreascience.kr The FAR complex is encoded by the lux operon and consists of three subunits: a reductase (LuxC), a synthetase (LuxE), and the acyl-transferase, or thioesterase (LuxD/C14ACP-TE). koreascience.kr

The specific function of C14ACP-TE is to channel fatty acids from the general fatty acid biosynthesis pathway specifically into the bioluminescence system. ebi.ac.ukkoreascience.kr It accomplishes this by hydrolyzing myristoyl-ACP or myristoyl-CoA to produce free myristic acid. ebi.ac.uk This myristic acid is then activated by the synthetase subunit (LuxE) and subsequently reduced to myristoyl aldehyde by the reductase subunit (LuxC). koreascience.kr This aldehyde becomes the substrate for luciferase, which, upon oxidation, generates light. ebi.ac.uk Therefore, C14ACP-TE acts as a critical link, ensuring a dedicated supply of the specific 14-carbon fatty acid required for bioluminescence. ebi.ac.ukuniprot.org

Serine Palmitoyltransferase (SPT)

Serine Palmitoyltransferase (SPT) is the enzyme that catalyzes the initial and rate-limiting step in the de novo biosynthesis of sphingolipids. oncotarget.comgenecards.org This reaction involves the condensation of the amino acid L-serine with a long-chain fatty acyl-CoA. oncotarget.com While the canonical substrate is palmitoyl-CoA (a C16 fatty acid), SPT exhibits broader substrate specificity, which is largely determined by its subunit composition. guidetopharmacology.orgnih.gov

Myristoyl-CoA(4-) as a Substrate for SPT

Serine Palmitoyltransferase can utilize myristoyl-CoA as a substrate, leading to the generation of sphingoid bases with a 16-carbon backbone (C16-sphinganine) instead of the more common 18-carbon backbone derived from palmitoyl-CoA. pnas.orgnih.gov The ability of SPT to use myristoyl-CoA is primarily conferred by the presence of a specific subunit, SPTLC3. genecards.orgguidetopharmacology.org

When SPTLC3 is part of the enzyme complex, the substrate preference of SPT is broadened. guidetopharmacology.orgresearchgate.net Cells expressing the SPTLC3 subunit show significantly higher SPT activity with myristoyl-CoA compared to cells that primarily express the SPTLC2 subunit. nih.gov The incorporation of SPTLC3 into the SPT complex promotes the use of myristoyl-CoA, resulting in the production of C16-sphingolipids. oncotarget.compnas.orgresearchgate.net

Kinetic studies have quantified the ability of SPT to utilize myristoyl-CoA. In human HEK293 cells, overexpression of SPTLC3 leads to a five-fold increase in activity with myristoyl-CoA and a significantly higher Vmax compared to control cells. nih.gov Studies on the SPT from the bacterium Sphingomonas paucimobilis also demonstrate robust activity with myristoyl-CoA. uniprot.org

Kinetic Parameters of Serine Palmitoyltransferase with Various Acyl-CoA Substrates

| Enzyme Source | Substrate | K_m (μM) | k_cat (s⁻¹) | Reference |

|---|---|---|---|---|

| S. paucimobilis | Myristoyl-CoA | 97.1 | 0.601 | uniprot.org |

| S. paucimobilis | Palmitoyl-CoA | 13.7 - 35.4 | 0.898 - 1.150 | uniprot.org |

| S. paucimobilis | Stearoyl-CoA | 13.7 | 0.898 | uniprot.org |

| HEK293 (SPTLC3) | Myristoyl-CoA | 29 | 10.1 (pmol/min/mg)¹ | nih.gov |

| HEK293 (SPTLC3) | Palmitoyl-CoA | 20 | 28.5 (pmol/min/mg)¹ | nih.gov |

¹ Vmax value, not kcat.

Subunit Specificity (e.g., SPTLC3)

The enzymatic activity and substrate preference of serine palmitoyltransferase (SPT), the rate-limiting enzyme in sphingolipid biosynthesis, are significantly influenced by its subunit composition. The incorporation of the SPTLC3 subunit into the SPT complex confers a distinct specificity for myristoyl-CoA, leading to the production of C16 sphingoid bases.

Serine palmitoyltransferase is a heterotrimeric enzyme composed of two large subunits, SPTLC1 and either SPTLC2 or SPTLC3, and a small subunit, either ssSPTa or ssSPTb. pnas.org While the SPTLC1 and SPTLC2 subunits are found in many tissues, the expression of SPTLC3 is more restricted, with high levels observed in tissues such as the placenta, liver, and skin. maayanlab.clouduzh.ch This tissue-specific expression of SPTLC3 suggests that its inclusion in the SPT complex allows cells to tailor sphingolipid production to meet specific local requirements. maayanlab.cloud

The functional enzyme is a heterodimer of SPTLC1 with either SPTLC2 or SPTLC3, and the small subunits (ssSPTa or ssSPTb) bind to this heterodimer to enhance enzymatic activity. guidetopharmacology.org The specific combination of these subunits dictates the enzyme's preference for different acyl-CoA substrates. For instance, SPT complexes containing SPTLC2 show the highest activity with palmitoyl-CoA. guidetopharmacology.org In contrast, complexes that include SPTLC3 exhibit a broader substrate selectivity, with a notable preference for myristoyl-CoA, particularly in SPT1/SPT3/ssSPTa complexes. guidetopharmacology.org This preference for myristoyl-CoA leads to the generation of C16-sphingoid bases. genecards.orgnih.govnih.gov

Research has shown that overexpression of SPTLC3 in cells results in increased SPT activity with lauryl-CoA and myristoyl-CoA compared to cells expressing SPTLC2. nih.govnih.gov This indicates that the SPTLC3 subunit is primarily responsible for the synthesis of sphingoid bases with C14 or C16 backbones. nih.gov Conversely, the SPTLC2 subunit demonstrates greater specificity for longer acyl-CoAs, leading to the formation of C18 and C20-sphingoid bases. nih.gov The presence of SPTLC3 in the SPT enzyme complex promotes the use of myristoyl-CoA, resulting in the production of a d16:0 sphingoid base. researchgate.net This shift in substrate preference expands the diversity of cellular sphingoid bases, potentially giving rise to lipids with unique biological functions. researchgate.net

Kinetic studies have further elucidated the specific affinity of SPTLC3 for myristoyl-CoA. In human embryonic kidney (HEK) cells overexpressing SPTLC3, the kinetic parameters for palmitoyl-CoA were similar to control cells. nih.gov However, for myristoyl-CoA, significant differences were observed, with a much higher maximal velocity (Vmax) in SPTLC3-expressing cells. nih.gov The Michaelis constant (Km) values for palmitoyl-CoA and myristoyl-CoA in these cells were comparable, but the Vmax for myristoyl-CoA was approximately 50% lower than for palmitoyl-CoA. nih.gov In myocardial tissue, where SPTLC3 is highly expressed, SPT utilizes myristoyl-CoA in a manner nearly identical to its canonical substrate, palmitoyl-CoA. researchgate.net

The incorporation of SPTLC3 into the SPT complex is a key mechanism for regulating the production of specific sphingolipid species. This subunit's preference for myristoyl-CoA leads to the synthesis of atypical sphingolipids, which have been implicated in various cellular processes, including the promotion of cardiomyocyte apoptosis. researchgate.netahajournals.org The tissue-specific expression of SPTLC3 and its ability to alter the substrate specificity of SPT highlight the dynamic and regulated nature of sphingolipid metabolism.

Interactive Data Table: Acyl-CoA Substrate Specificity of SPT Subunits

| SPT Subunit Composition | Preferred Acyl-CoA Substrate | Resulting Sphingoid Base |

| SPTLC1/SPTLC2/ssSPTa | Palmitoyl-CoA | C18-derived |

| SPTLC1/SPTLC2/ssSPTb | Palmitoyl-CoA (some activity with Stearoyl-CoA) | C18-derived (some C20) |

| SPTLC1/SPTLC3/ssSPTa | Myristoyl-CoA | C16-derived |

| SPTLC1/SPTLC3/ssSPTb | Myristoyl-CoA, Palmitoyl-CoA, Stearoyl-CoA | C16, C18, C20-derived |

Protein Myristoylation: Mechanisms and Functional Implications

Types of Protein Acylation Involving Myristoyl-CoA(4-)

The attachment of the myristoyl group from myristoyl-CoA to a target protein can happen at different stages of the protein's life, leading to distinct functional outcomes. wikipedia.orgcreative-diagnostics.com This modification is broadly categorized into N-terminal myristoylation, which is often co-translational, and post-translational myristoylation. frontiersin.org

N-terminal myristoylation is the most common form of this modification and generally occurs co-translationally. wikipedia.orgfrontiersin.org The process begins as a new polypeptide chain is being synthesized on the ribosome. creative-diagnostics.com After the initiator methionine residue is cleaved by methionine aminopeptidase, an N-terminal glycine (B1666218) is exposed. frontiersin.orgcreative-diagnostics.com The enzyme N-myristoyltransferase (NMT) then recognizes this N-terminal glycine and catalyzes the transfer of the myristoyl group from myristoyl-CoA, forming a stable amide linkage. creative-diagnostics.comnih.govumass.edu This irreversible attachment of the 14-carbon lipid moiety increases the protein's hydrophobicity, which is fundamental to many of its subsequent cellular roles. frontiersin.orgnih.gov

This type of myristoylation is essential for the function of a wide array of eukaryotic and viral proteins involved in signal transduction, cellular structure, and oncogenesis. frontiersin.orgplos.org

Table 1: Examples of N-terminally Myristoylated Proteins

| Protein | Function |

| Src family kinases (e.g., Lck, Fyn) | Involved in T-cell receptor signaling and other signal transduction pathways. frontiersin.org Myristoylation is essential for their membrane localization and function. frontiersin.org |

| G alpha (Gαi) subunits | Components of heterotrimeric G proteins that mediate signal transduction from G protein-coupled receptors. creative-diagnostics.comnih.gov Myristoylation facilitates membrane association. nih.gov |

| HIV-1 Gag protein | A structural protein of the human immunodeficiency virus. wikipedia.org Myristoylation is required for targeting Gag to the host cell membrane for viral assembly and budding. wikipedia.orgpnas.org |

| ADP-ribosylation factors (ARFs) | Small GTPases that regulate vesicle trafficking and actin cytoskeleton assembly. nih.gov |

| Calcineurin B | The regulatory subunit of a calcium/calmodulin-dependent protein phosphatase. embopress.org Myristoylation is implicated in its protein-protein interactions. embopress.org |

| CAP-23/NAP-22 | A brain-specific protein kinase C substrate involved in neuronal processes. embopress.org Its myristoylation is critical for its interaction with calmodulin. embopress.orgnih.gov |

| NADH-cytochrome b5 reductase | An enzyme found on the endoplasmic reticulum and outer mitochondrial membranes. rupress.org Myristoylation is required for its targeting to mitochondria. plos.orgrupress.org |

While less common than its co-translational counterpart, post-translational myristoylation is a critical regulatory mechanism, particularly in programmed cell death (apoptosis). wikipedia.orgnih.gov This process occurs after a protein has been fully synthesized and folded. creative-diagnostics.com It is typically initiated by a proteolytic cleavage event within the cell that exposes an internal glycine residue, which then becomes the N-terminus of the cleaved protein fragment. frontiersin.orgcreative-diagnostics.com

A primary trigger for this event is the activation of caspases during apoptosis. wikipedia.orgnih.gov Caspases cleave numerous cellular proteins at specific sites, and in some cases, this cleavage reveals a cryptic myristoylation sequence with glycine at the newly formed N-terminus. wikipedia.orgnih.gov This exposed glycine is then recognized by NMT and myristoylated using myristoyl-CoA. frontiersin.org This modification can dramatically alter the function and localization of the protein fragment, often targeting it to new subcellular compartments to execute its role in the apoptotic cascade. frontiersin.orgcreative-proteomics.com

Table 2: Examples of Post-Translationally Myristoylated Proteins

| Protein | Cleavage Enzyme | Function of Myristoylated Fragment |

| Bid (BH3-interacting domain death agonist) | Caspase-8 or Caspase-3 | After cleavage, the myristoylated C-terminal fragment (tBid) translocates to the mitochondria, where it induces the release of cytochrome c, amplifying the apoptotic signal. wikipedia.orgcreative-proteomics.comnews-medical.net |

| Actin | Caspase-3 | Myristoylation of the actin fragment occurs during apoptosis. umass.edunews-medical.net |

| Gelsolin | Caspase-3 | The myristoylated N-terminal fragment of gelsolin has been shown to have anti-apoptotic properties. umass.edunews-medical.net |

| p21-activated kinase 2 (PAK2) | Caspase-3 | Cleavage generates a constitutively active C-terminal kinase domain and an N-terminal regulatory fragment that becomes myristoylated. wikipedia.orgumass.edu |

| Huntingtin (Htt) | Caspases | A myristoylated fragment of Huntingtin was found to localize to the ER and lysosomes and induce autophagosome-like vesicles associated with cell death. scispace.com |

Cellular Roles of Myristoylated Proteins

The addition of the myristoyl lipid chain via myristoyl-CoA serves as a critical signal that dictates the protein's behavior within the cell, primarily by mediating its association with membranes and its interaction with other proteins. wikipedia.orgcreative-diagnostics.com

A principal function of myristoylation is to facilitate the anchoring of proteins to cellular membranes. creative-diagnostics.comnih.gov The hydrophobic myristoyl group inserts into the lipid bilayer, tethering the protein to specific subcellular locations such as the plasma membrane, endoplasmic reticulum, Golgi apparatus, and mitochondria. frontiersin.orgcreative-diagnostics.comnih.gov

However, the binding affinity conferred by a single myristoyl group is often insufficient for stable, permanent membrane anchorage. nih.gov Consequently, myristoylation frequently acts in concert with a second signal to ensure strong and specific membrane attachment. wikipedia.orgnih.gov This second signal can be:

A polybasic domain: A cluster of positively charged amino acid residues that interacts electrostatically with negatively charged phospholipids (B1166683) in the membrane. wikipedia.org

A second lipid modification: Often, myristoylated proteins are also palmitoylated (the attachment of a 16-carbon fatty acid), a dual modification that significantly strengthens membrane association. wikipedia.orgcreative-diagnostics.com

This dual-signal requirement allows for dynamic regulation of protein localization. The accessibility of the myristoyl group can be controlled through conformational changes induced by ligand binding or phosphorylation, a mechanism known as a "myristoyl switch". wikipedia.orgnih.gov This switch mechanism allows the protein to reversibly associate with membranes, enabling rapid responses to cellular signals. wikipedia.org

Beyond its role in membrane binding, myristoylation is directly involved in mediating protein-protein interactions. frontiersin.orgcreative-diagnostics.comembopress.org The myristoyl group can be sequestered within a hydrophobic pocket of the myristoylated protein itself or it can be exposed to interact with a binding partner. wikipedia.orgembopress.org

A well-characterized example is the interaction between the myristoylated neuronal protein CAP-23/NAP-22 and Calmodulin (CaM). embopress.org The myristoyl group of CAP-23/NAP-22 inserts into a hydrophobic tunnel on the surface of CaM, forming a critical part of the binding interface. embopress.orgnih.gov This demonstrates that the lipid moiety can act as a structural component essential for the specific recognition between two proteins. embopress.org This function is also vital in the assembly of viral particles, such as the multimerization of the myristoylated HIV-1 Gag protein at the plasma membrane. wikipedia.org

By directing proteins to specific membranes and facilitating protein-protein interactions, myristoylation plays a fundamental role in intracellular trafficking. frontiersin.orgfrontiersin.orgnih.gov It acts as a sorting signal that helps guide proteins through the secretory and endocytic pathways, ensuring they reach their correct destinations to carry out their functions. frontiersin.orgnih.gov

For instance, the myristoylation of KChIP1, a neuronal calcium sensor protein, is essential for its targeting to post-ER transport vesicles, which in turn is required for the efficient trafficking of Kv4 potassium channels to the plasma membrane. biologists.com Similarly, myristoylation is required for the proper targeting of NADH-cytochrome b5 reductase to the outer mitochondrial membrane but not to the endoplasmic reticulum, highlighting the specificity of this signal. plos.orgrupress.org This precise localization is crucial for the function of many signaling proteins, which must be positioned correctly to interact with their upstream activators and downstream effectors. frontiersin.orgcreative-diagnostics.com

Modulation of Protein Activity and Stability

The covalent attachment of a myristoyl group, derived from myristoyl-CoA, to the N-terminal glycine of a protein is a significant post-translational modification known as N-myristoylation. creative-diagnostics.comontosight.aiwikipedia.org This process is catalyzed by the enzyme N-myristoyltransferase (NMT). ontosight.aifrontiersin.org Myristoylation is not merely a localization signal; it profoundly influences the intrinsic activity and stability of the modified protein. creative-diagnostics.comimrpress.com

The addition of the 14-carbon myristoyl chain increases the hydrophobicity of the protein, which can facilitate its interaction with cellular membranes and other proteins. ontosight.aiwikipedia.org This altered localization is often a prerequisite for a protein's function. For instance, the kinase activity of Src family kinases (SFKs) is regulated by myristoylation, which, along with other modifications, enables their attachment to the cytoplasmic membrane where they participate in signaling cascades. nih.govaacrjournals.org Inhibition of myristoylation can abolish the tumorigenic potential of Src by preventing its membrane localization and subsequent kinase activity. nih.govaacrjournals.org

Furthermore, myristoylation can directly impact protein conformation and stability. creative-diagnostics.com The myristoyl group can be sequestered within a hydrophobic pocket of the protein, acting as a "molecular switch" that regulates the protein's conformation and its interactions with other molecules. wikipedia.org This modification can promote proper protein folding and protect certain proteins from degradation, thereby enhancing their stability. creative-diagnostics.com For some proteins, myristoylation is a crucial step that precedes other modifications, such as palmitoylation, which can further fine-tune protein function and membrane interactions. embopress.orgmolbiolcell.org The stability and function of myristoylated proteins are also influenced by the cellular environment, including the availability of myristoyl-CoA. frontiersin.orgnih.gov

Involvement in Key Cellular Processes

The modulation of protein activity and localization by myristoylation has far-reaching consequences for a multitude of cellular processes. The following sections detail the involvement of myristoyl-CoA-dependent modification in critical cellular pathways.

Signal Transduction Pathways

N-myristoylation is a cornerstone of signal transduction, enabling the rapid and flexible responses of cells to external stimuli. ontosight.ainih.gov A vast number of proteins involved in signaling cascades are myristoylated, including G-protein alpha subunits and Src family kinases. creative-diagnostics.comnih.govaacrjournals.orgnih.gov

The attachment of the myristoyl group facilitates the recruitment and localization of these signaling proteins to the plasma membrane, a critical step for their activation and interaction with upstream and downstream components of signaling pathways. creative-diagnostics.comwikipedia.org For example, the myristoylation of Gα subunits of heterotrimeric G proteins is essential for their association with the plasma membrane, allowing them to interact with G protein-coupled receptors and downstream effectors. embopress.orgnih.govpnas.orgosti.gov Studies have shown that preventing the myristoylation of Gα subunits blocks their membrane attachment and, consequently, their function in signal transduction. nih.govosti.gov

Similarly, for Src family kinases like c-Src and Fyn, myristoylation is a prerequisite for their membrane association and subsequent role in pathways regulating cell growth, differentiation, and migration. nih.govaacrjournals.orgmolbiolcell.org The myristoyl group can act in concert with other signals, such as polybasic regions or palmitoylation, to ensure stable membrane anchoring and proper signaling function. molbiolcell.orgrsc.org The dynamic nature of these interactions, sometimes referred to as a "myristoyl switch," allows for tight regulation of signaling events. wikipedia.org

| Myristoylated Protein | Signaling Pathway | Role of Myristoylation |

| Gα subunits (e.g., Gαi, Gαo) | G-protein coupled receptor (GPCR) signaling | Membrane targeting, interaction with receptors and effectors. embopress.orgnih.gov |

| Src family kinases (e.g., c-Src, Fyn) | Receptor tyrosine kinase (RTK), integrin, and GPCR signaling | Membrane localization, kinase activation, regulation of cell proliferation and migration. nih.govaacrjournals.orgmolbiolcell.org |

| Fibroblast growth factor receptor substrate 2 (FRS2α) | FGF/FGFR signaling | Membrane localization, mediation of oncogenic signaling. nih.gov |

| Myristoylated alanine-rich C kinase substrate (MARCKS) | Protein Kinase C (PKC) signaling | Membrane localization, regulation of cytoskeletal organization. aai.org |

| c-Abl | Tyrosine kinase signaling | Regulation of kinase activity through a 'myristoyl/phosphotyrosine' switch. nih.gov |

Cellular Proliferation and Growth

Given its integral role in signal transduction, it is not surprising that protein myristoylation is deeply involved in regulating cellular proliferation and growth. researchgate.net Many proto-oncogenes and proteins that control the cell cycle are substrates for N-myristoyltransferase (NMT). nih.govtandfonline.comacs.org

The aberrant activity of myristoylated signaling proteins, such as Src, is frequently linked to cancer. nih.govaacrjournals.orgtandfonline.com By promoting the membrane localization and activation of oncoproteins, myristoylation can contribute to uncontrolled cell proliferation and tumor progression. nih.govaacrjournals.orgnih.gov Consequently, the inhibition of NMT has emerged as a potential therapeutic strategy for cancer. nih.govaacrjournals.orgacs.org Studies have shown that blocking the myristoylation of Src suppresses the malignant growth of cancer cells. nih.govaacrjournals.org

Furthermore, NMT1, one of the two NMT isoforms in humans, has been shown to be essential for cancer cell proliferation. frontiersin.org Its knockdown can lead to cell cycle arrest and reduced proliferation, in part by affecting the activation of Src and its downstream targets. frontiersin.orgnih.gov NMT1 has also been implicated in regulating lysosomal function, which is crucial for the metabolic homeostasis that supports rapid cancer cell growth. frontiersin.orgresearchgate.net

Cellular Differentiation

Protein myristoylation is also a key regulatory event in cellular differentiation, the process by which a cell changes from one type to a more specialized one. researchgate.net This process often involves significant changes in cell structure and function, which are orchestrated by complex signaling networks where myristoylated proteins play pivotal roles. aai.orgnih.gov

The spatial distribution of myristoylated proteins has been observed to change dramatically as cells differentiate. nih.gov For example, in the differentiation of muscle cells, there is a notable reorganization of myristoylated proteins. nih.gov This suggests that myristoylation is involved in the cellular restructuring that accompanies differentiation.

In the context of the immune system, the development of T cells in the thymus is critically dependent on N-myristoylation. aai.org The depletion of NMT activity in T cells leads to a block in their developmental progression, highlighting the essential role of this modification in lymphocyte differentiation. aai.org Myristoylated proteins like Lck and Fyn are crucial for T-cell receptor signaling, which drives the differentiation process. frontiersin.orgaai.org

Regulation of Adult Stem Cell Behavior

Emerging research indicates that lipid modifications, including N-myristoylation, play a role in regulating the behavior of adult stem cells. scispace.comresearchgate.net These cells are responsible for tissue maintenance and repair, and their functions, such as self-renewal and differentiation, are tightly controlled.

N-terminal myristoylation facilitates the interaction of proteins with the plasma membrane, a process that is important for establishing cell polarity and orchestrating asymmetric cell division. researchgate.net Asymmetric division is a fundamental mechanism by which stem cells can both self-renew and produce a daughter cell that will differentiate. It is plausible that myristoylation helps target key polarity and cell fate determinants to specific regions of the stem cell membrane, thereby influencing the outcome of cell division. researchgate.net While this area of research is still developing, it points to a fundamental role for myristoyl-CoA in stem cell biology.

Apoptotic Pathways

Protein myristoylation is critically involved in the regulation of apoptosis, or programmed cell death. wikipedia.orgnih.govfrontiersin.org This involvement is particularly notable for its utilization of post-translational myristoylation, a less common form of this modification.

Typically, myristoylation occurs co-translationally on a nascent polypeptide chain. frontiersin.org However, in apoptosis, certain proteins are myristoylated after they have been synthesized and subsequently cleaved by caspases, the key executioner enzymes of apoptosis. frontiersin.orgnih.govpnas.org This post-translational myristoylation acts as a molecular switch to activate or potentiate the function of pro-apoptotic proteins. nih.gov

A prime example is the Bcl-2 family member Bid. Upon induction of apoptosis, caspase-8 cleaves Bid, exposing a new N-terminal glycine residue. This glycine is then myristoylated, which enables the truncated, active form of Bid (tBid) to target the mitochondrial membrane, promoting the release of cytochrome c and subsequent cell death. nih.govmdpi.comresearchgate.net Similarly, the p21-activated protein kinase 2 (PAK2) is cleaved by caspases during apoptosis, and the resulting C-terminal fragment is post-translationally myristoylated. pnas.orgnih.gov This modification is crucial for the fragment's proper localization and its ability to promote late apoptotic events. pnas.orgnih.gov

| Apoptotic Protein | Triggering Event | Role of Post-Translational Myristoylation |

| Bid | Cleavage by caspase-8 | Targets truncated Bid (tBid) to mitochondria, enhancing pro-apoptotic activity. nih.govmdpi.com |

| PAK2 (p21-activated protein kinase 2) | Cleavage by caspase-3 | Directs the active kinase fragment to membranes, potentiating apoptotic signaling. pnas.orgnih.gov |

| Gelsolin, Actin | Caspase cleavage | Implicated in regulating cytoskeletal structure during apoptosis. pnas.org |

Regulation of Myristoyl Coa 4 Levels and Myristoylation

Transcriptional and Genetic Regulation

Transcriptional and genetic mechanisms play a pivotal role in governing the availability of myristoyl-CoA and the function of the enzymes that utilize it.

Regulation of Fatty Acid Activation Genes (FAA)

In the yeast Saccharomyces cerevisiae, a model organism for studying protein N-myristoylation, myristoyl-CoA can be generated through two primary pathways: de novo synthesis by the fatty acid synthetase (FAS) complex or the activation of exogenous myristate by acyl-CoA synthetases. rupress.org The activation of imported fatty acids is carried out by enzymes encoded by Fatty Acid Activation (FAA) genes. rupress.orgsemanticscholar.org

S. cerevisiae possesses four such genes: FAA1, FAA2, FAA3, and FAA4. semanticscholar.org The protein products of these genes, Faa1p, Faa2p, Faa3p, and Faa4p, are long-chain acyl-CoA synthetases. semanticscholar.orgyeastgenome.org Under normal growth conditions with an active FAS complex, none of the FAA genes are essential for vegetative growth. scite.ai However, their roles become critical when the de novo synthesis pathway is compromised. rupress.orgscite.ai

Studies have shown that Faa1p is the primary enzyme responsible for activating imported myristate to supplement cellular myristoyl-CoA pools, with Faa4p also contributing to this process. semanticscholar.orgscite.ai The importance of these genes is highlighted in strains with a mutant N-myristoyltransferase (Nmt1p) that has a reduced affinity for myristoyl-CoA; in these cases, Faa1p and Faa4p are vital for viability even when the FAS complex is active. semanticscholar.orgscite.ai The in vitro myristoyl-CoA synthetase activities of Faa1p and Faa2p are comparable and significantly higher than that of Faa3p. semanticscholar.org

In the yeast Yarrowia lipolytica, which can assimilate n-alkanes, the FAA1 gene is crucial for the utilization of fatty acids, whether they are exogenously supplied or derived from n-alkane metabolism. oup.com Deletion of FAA1 in this yeast prevents growth when fatty acid synthesis is inhibited, underscoring its critical role in activating fatty acids for cellular use. oup.com

Regulation of Long-Chain Acyl-CoA Synthetase (ACSL) Expression

Long-chain acyl-CoA synthetases (ACSLs) are a family of enzymes that catalyze the conversion of free long-chain fatty acids into their metabolically active acyl-CoA esters, including myristoyl-CoA. aacrjournals.orgnih.gov The expression of different ACSL isoforms is subject to tissue-specific and transcriptional regulation, indicating that they have distinct roles in channeling fatty acids toward different metabolic fates. nih.gov

For instance, in prostate cancer cells, the expression levels of ACSL3 and ACSL4 are inversely regulated by androgen receptor (AR) signaling. aacrjournals.orgnih.govaacrjournals.org The AR acts as a transcriptional suppressor for the ACSL4 gene. aacrjournals.orgnih.govaacrjournals.org Consequently, inhibition of AR signaling leads to a decrease in ACSL3 levels but a significant increase in ACSL4 levels. aacrjournals.orgnih.govaacrjournals.org This surge in ACSL4 is linked to an increase in the biosynthesis of a broad spectrum of fatty acyl-CoAs and a significant enhancement of global protein myristoylation. aacrjournals.orgnih.govaacrjournals.org ACSL4 has been shown to have a higher catalytic efficiency for fatty acyl-CoA biosynthesis compared to ACSL3. aacrjournals.orgnih.govaacrjournals.org

Furthermore, the activity of ACSLs is required for maintaining meiotic arrest in Xenopus laevis oocytes, a process that involves protein palmitoylation of Gαs, a key signaling protein. oup.com Inhibition of ACSL activity disrupts this process, leading to oocyte maturation. oup.com This suggests that ACSL-mediated production of acyl-CoAs is critical for specific protein modifications that regulate fundamental cellular processes. oup.com

The differential regulation of ACSL isoforms is also evident in response to nutritional changes. In rats, fasting induces an increase in hepatic Acsl1 and Acsl4 mRNA while decreasing Acsl3 and Acsl5 mRNA. nih.gov This complex regulation at the transcriptional level, coupled with potential translational and post-translational modifications, allows for precise control over fatty acid metabolism. nih.gov

NMT1 Gene Expression and Essentiality for Growth

N-myristoyltransferase (NMT), encoded by the NMT1 gene, is the enzyme that catalyzes the transfer of myristate from myristoyl-CoA to the N-terminal glycine (B1666218) of a variety of proteins. nih.govatlasgeneticsoncology.orgprospecbio.com This modification, N-myristoylation, is indispensable for the biological function of these proteins and, consequently, for the growth and viability of many eukaryotic organisms. nih.govatlasgeneticsoncology.orgresearchgate.net

The essential nature of NMT1 is demonstrated by the fact that it is required for the vegetative growth of S. cerevisiae. semanticscholar.org In humans and mice, two isoforms exist, NMT1 and NMT2, which share significant amino acid sequence similarity. researchgate.net Loss of NMT1 has been shown to be embryonic lethal and can inhibit the proliferation of cancer cells. researchgate.net

The expression of NMT1 can be influenced by other genes. For example, in yeast, the protein product of the CDC39 gene can transactivate NMT1. nih.gov Furthermore, elevated expression of NMT has been observed in various cancers, including colon cancer, and often correlates with poor survival. nih.govatlasgeneticsoncology.orgresearchgate.net This increased expression can lead to higher levels of myristoylated proteins, such as the tyrosine kinase c-Src, which are involved in cell growth and proliferation. nih.govatlasgeneticsoncology.org

The reaction mechanism of NMT is an ordered Bi Bi process where the enzyme first binds to myristoyl-CoA to form a binary complex, which then binds to the protein substrate. nih.govatlasgeneticsoncology.org NMT is highly selective for myristoyl-CoA as its fatty acyl-CoA substrate. nih.govatlasgeneticsoncology.org

Role of Specific Gene Variants in Fatty Acid Metabolism (e.g., CPT1A missense mutation)

Genetic variations in enzymes involved in fatty acid metabolism can have significant impacts on the processing of fatty acids and, by extension, on the availability of substrates like myristoyl-CoA for myristoylation. A notable example is a common missense mutation, p.Pro479Leu (P479L), in the gene for carnitine palmitoyltransferase 1A (CPT1A). nih.gov

CPT1A is a key enzyme in the mitochondrial beta-oxidation of long-chain fatty acids, facilitating their transport into the mitochondria. researchgate.netfrontiersin.org The P479L variant is prevalent in the Greenlandic Inuit population and is strongly associated with a range of metabolic phenotypes related to fatty acid metabolism. nih.gov Individuals carrying this variant show altered levels of various fatty acids, including n-3 polyunsaturated fatty acids. nih.gov

Allosteric Regulation of Enzymes by Acyl-CoAs

The activity of enzymes central to fatty acid metabolism is subject to allosteric regulation by acyl-CoAs and other metabolites, providing a rapid mechanism for controlling metabolic flux.

Malonyl-CoA Inhibition of Carnitine Palmitoyltransferase I (CPT1)

Malonyl-CoA, the first committed intermediate in the de novo synthesis of fatty acids, is a potent allosteric inhibitor of CPT1. embopress.orgnih.govnih.govaocs.org This inhibition is a critical regulatory point in fatty acid metabolism, preventing the newly synthesized fatty acids from being immediately oxidized in the mitochondria. nih.gov By blocking CPT1, malonyl-CoA effectively controls the entry of long-chain fatty acyl-CoAs into the mitochondrial matrix for beta-oxidation. nih.gov

The sensitivity of CPT1 to malonyl-CoA inhibition can be modulated by various factors. For instance, the mitochondrial architecture plays a role; mitochondrial fragmentation has been shown to decrease CPT1's sensitivity to malonyl-CoA, thereby enhancing fatty acid oxidation. embopress.org Conversely, mitochondrial elongation increases this sensitivity. embopress.org

In human skeletal muscle, an increase in malonyl-CoA concentration has been linked to decreased CPT1 activity and reduced fat oxidation. nih.govnih.gov This regulatory mechanism is crucial for cellular energy balance, as it allows the cell to switch between fatty acid synthesis and oxidation based on metabolic needs. nih.gov The interaction between malonyl-CoA and CPT1 is a classic example of feedback inhibition, where a product of a metabolic pathway regulates an enzyme in a competing pathway.

| Enzyme/Gene | Organism/Tissue | Regulatory Effect | Impact on Myristoyl-CoA/Myristoylation |

| FAA Genes (FAA1, FAA4) | S. cerevisiae | Transcriptional control of fatty acid activation | Activation of exogenous myristate to form myristoyl-CoA for N-myristoylation. semanticscholar.orgscite.ai |

| ACSL4 | Human Prostate Cancer Cells | Upregulated by inhibition of androgen receptor signaling | Increased biosynthesis of fatty acyl-CoAs and enhanced protein myristoylation. aacrjournals.orgnih.govaacrjournals.org |

| NMT1 | Eukaryotes | Essential gene for viability; expression can be elevated in cancer | Catalyzes the transfer of myristate from myristoyl-CoA to proteins. nih.govatlasgeneticsoncology.orgresearchgate.net |

| CPT1A (P479L variant) | Human (Greenlandic Inuit) | Alters fatty acid metabolism | Associated with changes in fatty acid profiles, with potential indirect effects on acyl-CoA pools. nih.gov |

| CPT1 | General | Allosterically inhibited by malonyl-CoA | Regulates the entry of long-chain acyl-CoAs into mitochondria for oxidation, thereby influencing the overall acyl-CoA pool. embopress.orgnih.govnih.govaocs.org |

Substrate Availability and Cellular Pools

The cellular pool of myristoyl-CoA is primarily maintained through two distinct pathways: de novo synthesis by the fatty acid synthetase (FAS) complex and the activation of exogenous myristate by cellular acyl-CoA synthetases. nih.govsemanticscholar.orgrupress.orgresearchgate.net Studies in Saccharomyces cerevisiae have been instrumental in elucidating these pathways. In this model organism, when the FAS complex is active, none of the fatty acid activation (FAA) genes, which encode long-chain acyl-CoA synthetases, are essential for vegetative growth. semanticscholar.orgrupress.org However, if the FAS complex is inhibited, for instance by the drug cerulenin, the cells require supplementation with long-chain fatty acids to remain viable. semanticscholar.orgrupress.org

Multiple acyl-CoA synthetase isoenzymes contribute to the activation of fatty acids. In yeast, four such enzymes (Faa1p, Faa2p, Faa3p, Faa4p) have been identified. nih.govsemanticscholar.org Genetic and biochemical analyses have revealed that these enzymes have distinct roles and substrate specificities. Faa1p is the principal enzyme responsible for activating imported myristate. nih.govsemanticscholar.org Faa4p also contributes to this process, albeit to a lesser extent. semanticscholar.orguniprot.org In contrast, Faa2p and Faa3p appear to act on endogenous fatty acid pools rather than imported ones. nih.gov This enzymatic redundancy and specificity ensure that the cell can generate myristoyl-CoA from various sources to meet the demands of protein N-myristoylation. nih.gov

Impact of Exogenous Myristate on Myristoyl-CoA(4-) Pools

The availability of external myristate can significantly influence the size of the intracellular myristoyl-CoA pool. Supplying exogenous myristate to cultured cells leads to its uptake and subsequent activation to myristoyl-CoA, a process primarily mediated by specific long-chain acyl-CoA synthetases. semanticscholar.orguniprot.orgnih.gov

Research on human prostate cancer cells has demonstrated this effect quantitatively. When these cells were treated with various fatty acids, only myristic acid (C14:0) led to a substantial increase in the intracellular concentration of myristoyl-CoA. nih.gov This indicates that exogenous myristate is efficiently converted into its acyl-CoA derivative, thereby directly supplementing the cellular pool available for N-myristoylation. nih.gov In one study, treatment of PC-3 and DU145 prostate cancer cell lines with 50 μM myristic acid for 24 hours resulted in a significant elevation of myristoyl-CoA levels compared to control cells or cells treated with other fatty acids like lauric acid (C12:0) or palmitic acid (C16:0). nih.gov

This table shows the relative increase in intracellular myristoyl-CoA levels in human prostate cancer cell lines after 24 hours of treatment with myristic acid, based on data from a study on fatty acid metabolism. nih.gov The levels in control cells are set to 1.

This direct supplementation is crucial, especially in scenarios where the N-myristoyltransferase has a reduced affinity for its myristoyl-CoA substrate. In such cases, increasing the pool size through exogenous myristate can rescue cellular defects associated with inefficient protein myristoylation. oup.commicrobiologyresearch.org

Feedback Mechanisms in Metabolic Pathways

The synthesis of myristoyl-CoA is also regulated by feedback mechanisms, preventing its excessive accumulation and ensuring metabolic homeostasis. Feedback inhibition occurs when a downstream product of a pathway inhibits an enzyme acting earlier in that same pathway. pnas.org

A clear example of this regulation has been elucidated in human prostate cancer cells. In these cells, vitamin D3 was found to downregulate the expression of fatty acid synthase (FAS), the key enzyme complex for de novo fatty acid synthesis. nih.gov This effect is mediated by the upregulation of a long-chain fatty-acid-CoA ligase, FACL3. nih.gov FACL3 preferentially uses myristic acid as a substrate, leading to an increased formation of myristoyl-CoA. nih.gov The resulting higher levels of long-chain fatty acyl-CoAs, including myristoyl-CoA, then act as a feedback signal to inhibit the expression of the FAS gene. nih.gov

The essential role of FACL3-mediated acyl-CoA synthesis in this feedback loop was confirmed using Triacsin C, an inhibitor of long-chain acyl-CoA synthetase activity. When FACL3 was inhibited by Triacsin C, the vitamin D3-induced downregulation of FAS was completely abolished. nih.gov This demonstrated that the formation of long-chain fatty acyl-CoAs is a necessary step for the feedback inhibition of FAS expression. nih.gov This regulatory circuit ensures that when sufficient fatty acids are being activated (e.g., from exogenous sources), the energy-intensive de novo synthesis pathway is appropriately suppressed.

Myristoyl Coa 4 in Biological Contexts and Pathological Mechanisms

Role in Lipid Metabolism Disorders (mechanistic insights)

Myristoyl-CoA, an activated form of the 14-carbon saturated fatty acid myristic acid, is a key intermediate in cellular lipid metabolism. Its involvement in metabolic disorders is primarily linked to its role as a substrate in pathways that become dysregulated, rather than being a primary causative agent itself.

Involvement in X-linked Adrenoleukodystrophy

X-linked Adrenoleukodystrophy (X-ALD) is a genetic disorder caused by mutations in the ABCD1 gene, which encodes the peroxisomal transporter ALDP. nih.gov This protein is responsible for transporting very long-chain fatty acyl-CoAs (VLCFA-CoAs) into peroxisomes for degradation via β-oxidation. nih.govresearchgate.net In X-ALD, the defective ALDP leads to the accumulation of VLCFAs (fatty acids with 22 or more carbons) in tissues and plasma. nih.gov

Regulation of De Novo Triacylglycerol Biosynthesis

Myristoyl-CoA is a direct substrate in the de novo synthesis of triacylglycerols (TAGs), the primary form of energy storage in cells. The final and committed step in this pathway is catalyzed by acyl-CoA:diacylglycerol acyltransferase (DGAT) enzymes, which esterify a fatty acyl-CoA onto a diacylglycerol (DAG) molecule to form TAG. medwinpublishers.com

Research has shown that myristoyl-CoA is actively utilized by DGAT enzymes. The substrate specificity can vary between different DGAT isoforms and species. For instance, studies on Mortierella ramanniana have indicated that its DGAT2 enzyme exhibits enhanced activity with medium-chain fatty acyl-CoAs, such as myristoyl-CoA. mdpi.com In the bacterium Streptomyces coelicolor, the DGAT enzyme Sco0958, which is crucial for neutral lipid production, effectively uses long-chain acyl-CoAs from C14 to C18, including myristoyl-CoA, as acyl donors for TAG synthesis. tandfonline.com The direct incorporation of myristoyl-CoA into TAG underscores its role as a building block in energy storage, a pathway that is often dysregulated in metabolic disorders like obesity and fatty liver disease.

Table 1: Research Findings on Myristoyl-CoA in Triacylglycerol (TAG) Synthesis

| Organism/System | Enzyme | Finding | Citation |

|---|---|---|---|

| Streptomyces coelicolor | Sco0958 (DGAT) | Mediates esterification of DAG using C14-C18 acyl-CoAs, including myristoyl-CoA. Overexpression significantly increased de novo TAG biosynthesis. | tandfonline.com |

| Mortierella ramanniana | DGAT2 | Showed enhanced activity towards medium-chain fatty acyl-CoAs like myristoyl-CoA compared to long-chain variants. | mdpi.com |

Impact on Fatty Acid Metabolism-Related Gene Expression in Nonalcoholic Fatty Liver Disease (NAFLD)